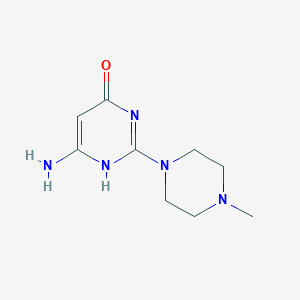
(Carboxycyclopentadienyl)cyclopentadienyliron
Vue d'ensemble
Description
Carboxycyclopentadienyl)cyclopentadienyliron: is an organometallic compound that consists of a ferrocene core with a carboxylic acid functional group attached to one of the cyclopentadienyl rings. This compound is known for its excellent redox properties and stability, making it useful in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Ferrocene Derivatization: The compound can be synthesized by reacting ferrocene with carboxylic acid derivatives under specific conditions to introduce the carboxylic acid group.
Direct Functionalization: Direct functionalization of ferrocene using carboxylic acid chlorides or anhydrides in the presence of a suitable catalyst.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Purification Techniques: Purification is achieved through recrystallization or column chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form ferrocenecarboxylic acid derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the iron center.
Substitution: Substitution reactions can introduce different functional groups to the cyclopentadienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Ferrocenecarboxylic acid derivatives.
Reduction Products: Reduced ferrocene derivatives.
Substitution Products: Functionalized ferrocene derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is widely used in electrochemistry as a redox probe and mediator in electrocatalytic reactions. It is also used in peptide chain modifications due to its redox properties. Biology: In biological research, it is used as a probe to study redox processes in cells and tissues. Medicine: Industry: It is used in the development of sensors, catalysts, and materials with specific electronic properties.
Mécanisme D'action
The compound exerts its effects primarily through its redox properties. The iron center can undergo reversible oxidation and reduction, which makes it useful in various redox reactions. The carboxylic acid group can interact with biological molecules, allowing the compound to be used in biological and medical applications.
Molecular Targets and Pathways:
Redox Reactions: The iron center interacts with electron donors and acceptors.
Biological Interactions: The carboxylic acid group can bind to proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Ferrocene: A similar compound without the carboxylic acid group.
Ferrocenecarboxylic Acid: A closely related compound with a carboxylic acid group attached to the ferrocene core.
Uniqueness:
Redox Properties: Carboxycyclopentadienyl)cyclopentadienyliron has superior redox properties compared to ferrocene due to the presence of the carboxylic acid group.
Functionalization: The carboxylic acid group allows for further functionalization and modification, making it more versatile in various applications.
Propriétés
InChI |
InChI=1S/C6H5O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,(H,7,8);1-5H; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJLGCHOGQEAED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=O)O.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FeO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 2-[(2Z)-2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7789163.png)
![ethyl (7E)-2-(acetylamino)-7-{[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7789170.png)








![9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B7789234.png)
